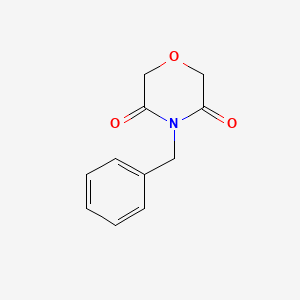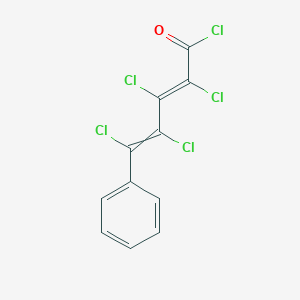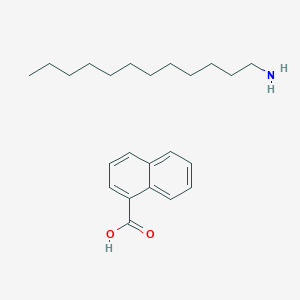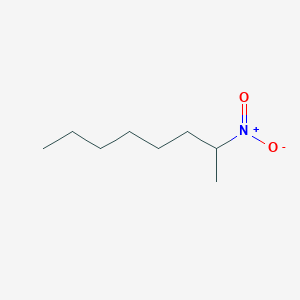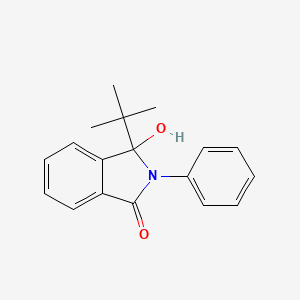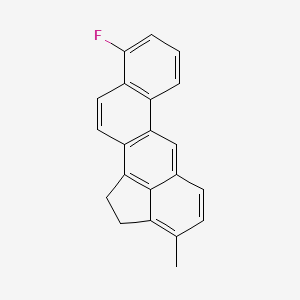
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a complex organic compound with the molecular formula C21H15F This compound is a derivative of benzaceanthrylene, featuring a fluorine atom and a methyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step might involve the use of a fluorinating agent like Selectfluor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process would involve similar steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove certain functional groups or reduce double bonds.
Substitution: The fluorine atom can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of fluorine substitution on aromatic systems.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- exerts its effects involves interactions at the molecular level. The fluorine atom can influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dihydro-3,5-dimethylbenz(j)aceanthrylene
- 5-Fluoro-7,12-dimethyl-7,12-dihydrobenzo[a]anthracene-7,12-diol
Uniqueness
Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which significantly influence its chemical and physical properties. The fluorine atom enhances its stability and reactivity, while the methyl group can affect its solubility and interaction with other molecules.
Properties
CAS No. |
74924-90-6 |
|---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |
InChI Key |
QJTKRBPFLXFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)

